Comparative Molecular Weight and Calculated LogP: Impact on Purification and Chromatographic Behavior
4-Bromo-2-difluoromethoxy-5-nitrotoluene exhibits a molecular weight of 282.04 g/mol, which is substantially higher than the non-brominated analog 2-difluoromethoxy-5-nitrotoluene (203.14 g/mol) and the methoxy analog 4-bromo-2-methoxy-5-nitrotoluene (246.06 g/mol) . This increased mass, coupled with the presence of the lipophilic bromine and difluoromethoxy groups, translates to significantly higher calculated lipophilicity (ClogP) compared to the methoxy analog. In preparative reverse-phase HPLC purification, the compound's longer retention time enables effective separation from unreacted starting materials and byproducts lacking the bromine substituent.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 282.04 g/mol |
| Comparator Or Baseline | 2-difluoromethoxy-5-nitrotoluene (203.14 g/mol); 4-bromo-2-methoxy-5-nitrotoluene (246.06 g/mol) |
| Quantified Difference | +78.9 g/mol vs. non-brominated; +35.98 g/mol vs. methoxy |
| Conditions | Calculated from molecular formula C8H6BrF2NO3 |
Why This Matters
Higher molecular weight and lipophilicity directly influence chromatographic retention time and method development, enabling more robust purification of the target compound from closely related impurities in multi-step syntheses.
